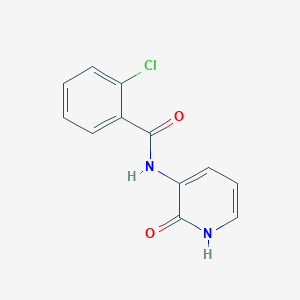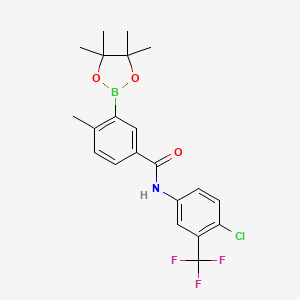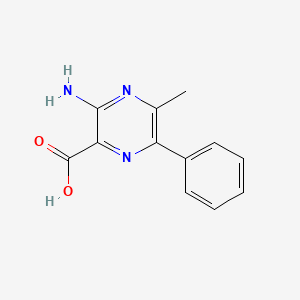
3-Amino-5-methyl-6-phenylpyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-methyl-6-phenylpyrazine-2-carboxylic acid is an organic compound that belongs to the pyrazine family This compound is characterized by its unique structure, which includes an amino group, a methyl group, a phenyl group, and a carboxylic acid group attached to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methyl-6-phenylpyrazine-2-carboxylic acid typically involves multi-step organic reactions One common method includes the condensation of appropriate precursors followed by cyclization and functional group modifications For instance, starting with a substituted benzaldehyde and a suitable amine, the intermediate products undergo cyclization to form the pyrazine ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled crystallization are often employed. The use of advanced reactors and purification systems helps in scaling up the production while maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-methyl-6-phenylpyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
3-Amino-5-methyl-6-phenylpyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is explored for drug development. It serves as a lead compound for designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, dyes, and agrochemicals. Its versatility makes it valuable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-methyl-6-phenylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its binding affinity and specificity help in understanding its mode of action at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopyrazine-2-carboxylic acid: Lacks the methyl and phenyl groups, making it less hydrophobic and potentially less active in certain biological assays.
5-Methylpyrazine-2-carboxylic acid: Lacks the amino and phenyl groups, which may reduce its ability to form hydrogen bonds and interact with biological targets.
6-Phenylpyrazine-2-carboxylic acid: Lacks the amino and methyl groups, affecting its chemical reactivity and biological activity.
Uniqueness
3-Amino-5-methyl-6-phenylpyrazine-2-carboxylic acid is unique due to the combination of its functional groups. The presence of the amino, methyl, phenyl, and carboxylic acid groups in a single molecule provides a balance of hydrophilic and hydrophobic properties, enhancing its versatility in chemical reactions and biological interactions. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H11N3O2 |
|---|---|
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
3-amino-5-methyl-6-phenylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C12H11N3O2/c1-7-9(8-5-3-2-4-6-8)15-10(12(16)17)11(13)14-7/h2-6H,1H3,(H2,13,14)(H,16,17) |
Clave InChI |
DMUQCEZDYJSVAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C(=N1)N)C(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



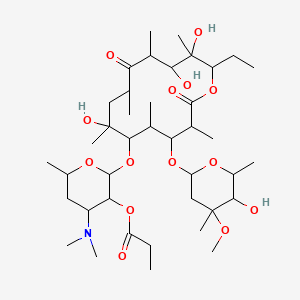
![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13892679.png)
![1-Pyridin-3-yl-3-[(3-pyrimidin-2-ylphenyl)methyl]pyridazin-4-one](/img/structure/B13892695.png)
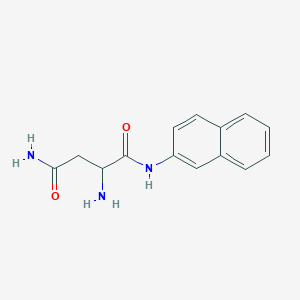


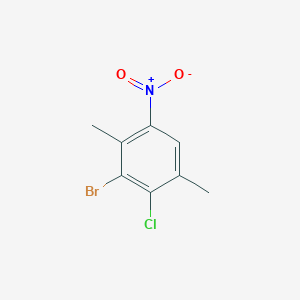
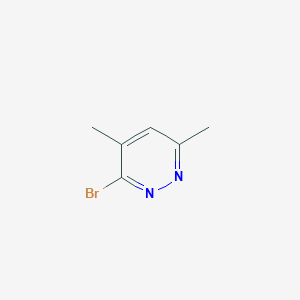

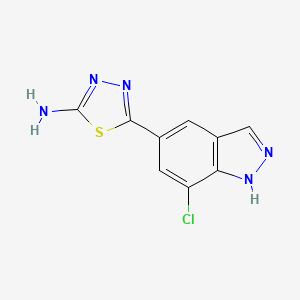
![2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B13892744.png)
